Sulbenicillin

Antibacterial Pseudomonas aeruginosa MIC

Sulbenicillin (α-sulfobenzylpenicillin) is a broad-spectrum, semisynthetic penicillin of the carboxypenicillin subclass, characterized by a di-anionic sulfonic acid side chain that distinguishes it from earlier carboxypenicillins. Developed as an anti-pseudomonal agent, its antibacterial spectrum and mechanism of action are similar to those of carbenicillin, though key differences in potency, pharmacokinetics, and stability exist.

Molecular Formula C16H18N2O7S2
Molecular Weight 414.5 g/mol
CAS No. 58569-36-1
Cat. No. B10762681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbenicillin
CAS58569-36-1
Molecular FormulaC16H18N2O7S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
InChIInChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1
InChIKeyJETQIUPBHQNHNZ-OAYJICASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulbenicillin (CAS 58569-36-1): Carboxypenicillin Baseline for Procurement and Differentiation


Sulbenicillin (α-sulfobenzylpenicillin) is a broad-spectrum, semisynthetic penicillin of the carboxypenicillin subclass, characterized by a di-anionic sulfonic acid side chain that distinguishes it from earlier carboxypenicillins [1]. Developed as an anti-pseudomonal agent, its antibacterial spectrum and mechanism of action are similar to those of carbenicillin, though key differences in potency, pharmacokinetics, and stability exist [2].

Why Carboxypenicillin Interchangeability Fails: Sulbenicillin's Distinct Profile vs. Carbenicillin and Ticarcillin


Despite structural similarities, sulbenicillin cannot be simply substituted for carbenicillin, ticarcillin, or piperacillin. While all share activity against Pseudomonas aeruginosa, their MIC values, pharmacokinetic properties, and tissue penetration differ significantly [1]. For instance, sulbenicillin achieves higher serum and tissue concentrations than carbenicillin, and its unique sulfonic acid side chain influences β-lactamase stability and epimerization kinetics [2]. These quantifiable differences directly impact clinical and industrial applications.

Sulbenicillin Procurement Evidence: Quantified Differentiation from Carbenicillin, Ticarcillin, and Piperacillin


Superior Anti-Pseudomonal Potency: Sulbenicillin MIC90 48.4 mg/L vs. Carbenicillin >100 mg/L

Against 88 clinical isolates of Pseudomonas aeruginosa, sulbenicillin exhibited an MIC90 of 48.4 mg/L, markedly lower than carbenicillin's >100 mg/L [1]. In this head-to-head study, sulbenicillin also outperformed ticarcillin (50.0 mg/L) [1].

Antibacterial Pseudomonas aeruginosa MIC

Higher Serum Concentrations in Humans: 157 μg/mL at 1h for Sulbenicillin vs. Carbenicillin's Lower Levels

Following a 4 g intravenous dose, sulbenicillin achieved a mean serum concentration of 157 ± 25 μg/mL at 1 hour [1]. This was significantly higher than the concentration achieved with an equivalent dose of carbenicillin [1], despite similar half-lives (~70 minutes) [1].

Pharmacokinetics Serum Concentration Comparative

Enhanced Tissue Penetration in Rats: Sulbenicillin Kidney and Liver Levels 2-6× Higher Than Carbenicillin

In rats, sulbenicillin achieved significantly higher tissue concentrations than carbenicillin. Peak kidney levels for sulbenicillin were 2104.1 μg/g versus 1020.5 μg/g for carbenicillin; liver levels were 1800 μg/g versus 300 μg/g [1]. Lung and heart concentrations were also 2-6 times higher [1].

Tissue Distribution Rat Model Comparative

Greater Stability to S. aureus β-Lactamase: Sulbenicillin More Stable Than Carbenicillin

Sulbenicillin demonstrated greater stability than carbenicillin against β-lactamase extracted from clinical isolates of penicillin G-resistant Staphylococcus aureus [1]. While both drugs are hydrolyzed poorly by E. coli β-lactamase, the relative stability order against S. aureus enzymes is SB-PC > CB-PC > AB-PC [1].

Beta-Lactamase Stability Resistance

Higher Biliary Excretion in Rats: 10.2% of Dose for Sulbenicillin vs. 3.3% for Carbenicillin

In a rat model, biliary excretion of sulbenicillin was 10.2% of the administered dose, compared to only 3.3% for carbenicillin [1]. Additionally, urinary recovery was 39% for sulbenicillin versus 8.6% for carbenicillin [1], indicating more efficient overall elimination.

Biliary Excretion Pharmacokinetics Comparative

Stereoselective Disposition: R-Epimer Higher Plasma Unbound Fraction (fu) than S-Epimer

Sulbenicillin exists as a mixture of epimers that exhibit stereoselective pharmacokinetics. The unbound fraction (fu) of the R-epimer is approximately 1.3-fold greater than that of the S-epimer, and the epimers are cleared differently [1]. This contrasts with many β-lactams where stereoselectivity is not as pronounced.

Stereoselectivity Pharmacokinetics Epimers

Optimal Research and Industrial Use Cases for Sulbenicillin Based on Comparative Evidence


Potent Anti-Pseudomonal Agent for MIC-Driven Studies

Sulbenicillin's MIC90 of 48.4 mg/L against P. aeruginosa (vs. >100 mg/L for carbenicillin) makes it a preferred choice for in vitro susceptibility testing and resistance surveillance programs focused on anti-pseudomonal penicillins [1].

Pharmacokinetic Studies Requiring High Serum and Tissue Exposure

Researchers investigating the relationship between drug exposure and bacterial killing should consider sulbenicillin due to its ability to achieve serum levels of 157 μg/mL at 1 hour (vs. lower levels with carbenicillin) and 2-6 fold higher tissue concentrations in key organs [1][2].

Investigations of β-Lactamase Stability and Resistance Mechanisms

Sulbenicillin's enhanced stability against S. aureus β-lactamase compared to carbenicillin [1] positions it as a valuable tool compound for studying structure-activity relationships in β-lactamase inhibition and for screening novel β-lactamase inhibitors.

Biliary Tract Infection Models and Enterohepatic Recirculation Studies

The 3.1-fold higher biliary excretion of sulbenicillin relative to carbenicillin in rats [1] makes it a relevant probe for studying drug disposition in biliary tract infections and for evaluating factors that modulate enterohepatic recirculation.

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38 linked technical documents
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